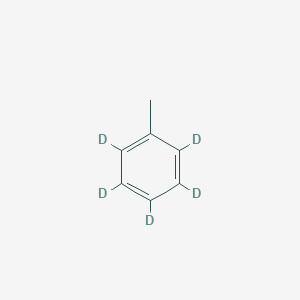

Methylbenzene-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473399 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-99-2 | |

| Record name | Methylbenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1603-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methylbenzene-d5 chemical structure and isotopic labeling

Title: Methylbenzene-d5 (

Abstract

Methylbenzene-d5 (Toluene-d5, CAS 1603-98-1) represents a critical isotopic tool in the structural elucidation and pharmacokinetic profiling of aromatic small molecules. Unlike its per-deuterated analog (Toluene-d8), Methylbenzene-d5 features selective deuteration of the aromatic ring (

Chemical Identity & Structural Properties

Methylbenzene-d5 is defined by the substitution of all five aromatic protons with deuterium, leaving the methyl group intact. This asymmetry is crucial for NMR spectroscopy and mechanistic toxicology.

Physicochemical Specifications

| Property | Methylbenzene-d5 ( | Native Toluene ( | Impact of Deuteration |

| CAS Number | 1603-98-1 | 108-88-3 | Unique identifier |

| Molecular Weight | 97.17 g/mol | 92.14 g/mol | +5.03 Da (Mass Shift +5) |

| Formula | Isotopic enrichment >98% | ||

| Density (20°C) | ~0.91 g/mL | 0.867 g/mL | Increased mass/volume ratio |

| Boiling Point | 110.6 °C | 110.6 °C | Negligible change (Inverse isotope effect possible) |

| Dipole Moment | 0.36 D | 0.36 D | C-D bond is slightly shorter/less polarizable |

Isotopic Purity Verification

-

Proton NMR (

-NMR): The spectrum of high-purity Methylbenzene-d5 exhibits a singlet at -

Carbon NMR (

-NMR): The aromatic carbons appear as triplets (spin-spin coupling with deuterium,

Synthesis & Manufacturing Methodologies

The industrial synthesis of Methylbenzene-d5 predominantly utilizes Catalytic Hydrogen-Deuterium (H/D) Exchange . This method is preferred over de novo synthesis (e.g., Grignard reactions) due to atom economy and scalability.

Mechanism: Heterogeneous Catalytic Exchange

The process involves the activation of aromatic C-H bonds by a transition metal catalyst (Pt/C or Pd/C) in the presence of Deuterium Oxide (

-

Reagents: Toluene (Precursor),

(Solvent/D-source), Pt/C (5% Catalyst). -

Conditions: High temperature (180–200°C) and pressure (autoclave) are required to overcome the activation energy of aromatic C-H insertion.

-

Selectivity: The thermodynamic stability of the benzylic C-H bonds prevents exchange at the methyl position under these specific conditions, yielding exclusive ring deuteration.

Synthesis Workflow Visualization

Figure 1: Industrial workflow for the synthesis of Methylbenzene-d5 via catalytic H/D exchange.

Applications in Drug Development & Metabolism

Methylbenzene-d5 is not merely a solvent; it is a precision probe for Deuterium Kinetic Isotope Effects (DKIE) and Metabolic Flux Analysis .

Probing Metabolic Pathways (Ring vs. Methyl Oxidation)

Toluene metabolism follows two distinct pathways:

-

Benzylic Oxidation (Major): CYP450-mediated oxidation of the methyl group to Benzyl Alcohol.

-

Ring Hydroxylation (Minor): Formation of o-, m-, and p-Cresols via arene oxide intermediates.

Using Methylbenzene-d5 allows researchers to isolate the kinetics of these pathways.

-

Primary DKIE: If ring hydroxylation is the rate-determining step (RDS), the reaction rate (

) will decrease significantly (kH/kD > 2) for Methylbenzene-d5. -

Metabolic Switching: Deuterating the ring makes aromatic oxidation harder (C-D bond is stronger than C-H). This can force the metabolic flux entirely toward the benzylic oxidation pathway, simplifying metabolite identification.

Metabolic Pathway Diagram

Figure 2: Metabolic fate of Methylbenzene-d5. Note the potential for 'Metabolic Switching' where the deuterated ring inhibits Cresol formation.

Stable Isotope Dilution (SIL) Mass Spectrometry

Methylbenzene-d5 serves as an ideal Internal Standard (IS) for quantifying toluene exposure in biological matrices (blood/urine).

-

Mass Shift: The +5 Da shift (

92 -

Co-Elution: Being chemically identical, it co-elutes with the analyte in GC/LC, correcting for matrix effects and ionization suppression in real-time.

Experimental Protocol: SIL-GC-MS Quantification

Objective: Quantify trace toluene in plasma using Methylbenzene-d5 as an internal standard.

Materials:

-

Analyte: Plasma sample.

-

Internal Standard: Methylbenzene-d5 (10 µg/mL in Methanol).

-

Extraction Solvent: Hexane or Headspace vial.

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 200 µL of plasma into a headspace vial.

-

Spiking: Add 10 µL of Methylbenzene-d5 working solution. Cap immediately to prevent volatilization.

-

Equilibration: Incubate at 60°C for 20 minutes to reach liquid-vapor equilibrium.

-

GC-MS Analysis:

-

Inject 1 mL of headspace gas.

-

Column: DB-624 or equivalent (volatile organic compounds).

-

SIM Mode (Selected Ion Monitoring):

-

Target (Toluene): Monitor

91 (Tropylium ion, -

IS (Toluene-d5): Monitor

96 (

-

-

-

Calculation: Plot Area Ratio (

) vs. Concentration. The deuterated standard corrects for variations in headspace partitioning.

Handling & Safety

-

Volatility: Methylbenzene-d5 is highly volatile.[1] Store in septum-sealed vials at 4°C.

-

Hygroscopicity: Deuterated compounds can undergo H/D back-exchange if exposed to atmospheric moisture over long periods (though C-D on rings is relatively stable compared to labile protons like -OH).

-

Toxicity: Handle with the same precautions as native toluene (neurotoxin, skin irritant). Use in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11815823, Methylbenzene-d5. Retrieved from [Link]

-

Ling, K. H., & Hanzlik, R. P. (1989). Deuterium isotope effects on toluene metabolism.[2] Product release as a rate-limiting step in cytochrome P-450 catalysis.[2] Biochemical and Biophysical Research Communications.[2] Retrieved from [Link]

- Vertex Pharmaceuticals (2010).Method for producing compound having deuterated aromatic ring. US Patent Application US20100331540A1.

-

Simmons, E. M., & Hartwig, J. F. (2012). Catalytic Functionalization of C-H Bonds and Deuterium Kinetic Isotope Effects. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

- 1. Application of physiologically-based pharmacokinetic modeled toluene blood concentration in the assessment of short term exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Methylbenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methylbenzene-d5, a deuterated analog of toluene. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis, applications, and safe handling.

Section 1: Introduction and Core Properties

Methylbenzene-d5, also known as Toluene-d5 or (2,3,4,5,6-²H₅)Toluene, is a form of toluene where five hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution makes it a valuable tool in various scientific fields, particularly in analytical and research chemistry.

The key identifiers for Methylbenzene-d5 are:

-

CAS Number: 1603-99-2[1]

-

Molecular Formula: C₇H₃D₅

-

Molecular Weight: 97.17 g/mol

It is crucial to distinguish Methylbenzene-d5 from other deuterated forms of toluene, such as Toluene-d8 (perdeuterated toluene), which has the CAS number 2037-26-5 and a molecular weight of 100.19 g/mol .[2][3] The specific deuteration pattern is critical for its intended application.

Physicochemical Properties

A summary of the key physicochemical properties of Methylbenzene-d5 is presented in the table below. Note that some properties are similar to that of unlabeled toluene.

| Property | Value |

| Appearance | Colorless liquid/oil[1] |

| Melting Point | -93 °C (lit.)[1] |

| Boiling Point | 110 °C (lit.)[1] |

| Density | 0.912 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.495 (lit.)[1] |

| Flash Point | 40 °F[1] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol[1] |

Section 2: Synthesis and Characterization

The synthesis of Methylbenzene-d5 typically involves the deuteration of benzene followed by a Friedel-Crafts alkylation. The choice of synthetic route is dictated by the desired isotopic purity and yield.

Synthetic Pathway: A Step-by-Step Protocol

One common method for synthesizing Methylbenzene-d5 involves the following conceptual steps:

-

Deuteration of Benzene: Benzene is treated with a deuterium source, such as D₂SO₄/D₂O, under conditions that promote electrophilic aromatic substitution. This step replaces the hydrogen atoms on the benzene ring with deuterium.

-

Friedel-Crafts Alkylation: The resulting Benzene-d6 is then reacted with a methylating agent, such as chloromethane (CH₃Cl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] This introduces the methyl group to the deuterated benzene ring.

-

Purification: The crude product is purified using standard techniques such as distillation to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Diagram of Synthetic Workflow

Caption: A conceptual workflow for the synthesis of Methylbenzene-d5.

Analytical Characterization

The identity and isotopic purity of the synthesized Methylbenzene-d5 are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the aromatic ring, while ²H NMR confirms the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, confirming the incorporation of five deuterium atoms.

Section 3: Applications in Research and Development

The primary utility of Methylbenzene-d5 stems from its isotopic labeling. The deuterium atoms act as tracers and internal standards in a variety of applications.

Internal Standard for Mass Spectrometry

In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), Methylbenzene-d5 is often used as an internal standard.[5] Since its chemical properties are nearly identical to those of unlabeled toluene, it co-elutes with the analyte. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of toluene in complex matrices.

NMR Spectroscopy Solvent and Reference

While less common than fully deuterated solvents like Toluene-d8, Methylbenzene-d5 can be used as a solvent in NMR spectroscopy.[6] Its distinct residual proton signals from the methyl group can serve as an internal chemical shift reference.[6]

Mechanistic Studies

The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, makes Methylbenzene-d5 a valuable tool for studying reaction mechanisms. By observing changes in reaction rates when using the deuterated compound, researchers can infer the role of specific C-H bonds in the rate-determining step of a reaction.

Diagram of an Experimental Workflow using Methylbenzene-d5

Caption: A typical workflow for quantitative analysis using Methylbenzene-d5 as an internal standard.

Section 4: Safety and Handling

Methylbenzene-d5 shares the same hazards as unlabeled toluene. It is a highly flammable liquid and vapor and can be harmful if inhaled or swallowed.[1]

GHS Hazard Statements

The following GHS hazard statements are associated with Methylbenzene-d5:

-

H315: Causes skin irritation.[1]

-

H336: May cause drowsiness or dizziness.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[1]

Safe Handling and Storage

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]

References

-

U.S. Environmental Protection Agency. (n.d.). Benzene-d5, methyl-d3- - Substance Details. SRS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene-d5. PubChem. Retrieved from [Link]

-

Zeochem. (n.d.). Deuterated Compounds in Electronics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

-

Nanalysis. (2021). Deuterated Solvents. Retrieved from [Link]

-

Zeochem. (2025). Safety Data Sheet: Nitrobenzene-d5. Retrieved from [Link]

Sources

- 1. TOLUENE (RING-D5) price,buy TOLUENE (RING-D5) - chemicalbook [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. zeochem.com [zeochem.com]

- 4. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterated Solvents — Nanalysis [nanalysis.com]

- 7. Benzene-d5 | C6H6 | CID 11332416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sds.chemdox.com [sds.chemdox.com]

- 10. fishersci.com [fishersci.com]

potential applications of Methylbenzene-d5 in environmental science

Advanced Applications of Methylbenzene-d5 ( ) in Environmental Science

Executive Summary

Methylbenzene-d5 (Toluene-d5, CAS: 1603-99-2), specifically the ring-deuterated isotopologue (

This guide details the technical utility of Methylbenzene-d5, moving beyond simple quantification to explore its role as a mechanistic probe for elucidating metabolic pathways in groundwater remediation and as a distinct tracer in environmental fate studies.

Chemical Profile & Technical Distinction

To effectively apply Methylbenzene-d5, researchers must distinguish it from other isotopologues. "Methylbenzene-d5" in this guide refers to Toluene-2,3,4,5,6-d5 , where the aromatic ring is fully deuterated, but the methyl group remains protonated.

| Property | Toluene (Native) | Toluene-d8 (Standard Surrogate) | Methylbenzene-d5 (Ring-d5) |

| Formula | |||

| CAS Number | 108-88-3 | 2037-26-5 | 1603-99-2 |

| Molecular Weight | 92.14 g/mol | 100.19 g/mol | 97.17 g/mol |

| Primary MS Ion (m/z) | 91, 92 | 98, 100 | 96, 97 |

| NMR Signature | Aromatic & Methyl signals | Silent (in | Methyl signal only (Singlet ~2.3 ppm) |

| Primary Application | Analyte | Regulatory ISTD | Mechanistic Probe / NMR Reference |

Key Insight: The retention of the methyl protons (

Application I: Mechanistic Biodegradation Studies (The "Metabolic Probe")

The most sophisticated application of Methylbenzene-d5 is in determining how bacteria degrade toluene in contaminated aquifers. Toluene degradation occurs via two primary divergent pathways:

-

Side-Chain Oxidation: Attack on the methyl group (e.g., Pseudomonas putida mt-2).

-

Ring Hydroxylation/Dioxygenation: Attack on the aromatic ring (e.g., Pseudomonas putida F1).

The Principle: Kinetic Isotope Effect (KIE)

By comparing the degradation rates of Toluene-d5 (Ring-d) vs. Toluene-

-

Scenario A: Methyl Attack (Side-Chain Oxidation)

-

Enzymes attack the

bonds of the methyl group. -

Toluene-d3: Shows a Primary KIE (

) because the rate-limiting step involves breaking a -

Toluene-d5: Shows a Secondary KIE (

) because the ring

-

-

Scenario B: Ring Attack (Dioxygenation)

-

Enzymes attack the aromatic ring.

-

Toluene-d5: Shows a Primary KIE .

-

Toluene-d3: Shows a Secondary KIE .

-

Experimental Workflow: Differential Isotope Analysis

This protocol validates the metabolic pathway of a microbial consortium.

Step 1: Microcosm Setup Prepare three parallel anaerobic/aerobic mineral salt medium sets:

-

Set A: Spiked with Native Toluene (

). -

Set B: Spiked with Methylbenzene-d5 (

).[1][2] -

Set C: Spiked with Toluene-d3 (

).[3]

Step 2: Incubation & Sampling Incubate at in-situ temperatures. Sample headspace at fixed intervals (t=0, 4, 8, 12, 24 hours).

Step 3: GC-MS Analysis Monitor the decay of the parent ion (m/z 92 for native, m/z 97 for d5, m/z 95 for d3).

Step 4: Rate Constant Calculation

Plot

Interpretation:

-

If

but -

If

but

Figure 1: Mechanistic differentiation of toluene degradation pathways using isotopologue-specific Kinetic Isotope Effects (KIE).

Application II: High-Precision Quantitation (The "Custom" ISTD)

While Toluene-d8 is the standard, Methylbenzene-d5 is critical in Isotope Dilution Mass Spectrometry (IDMS) when specific matrix interferences exist.

The Problem: In complex petrochemical matrices, co-eluting compounds may fragment to produce ions at m/z 98 or 100 (the quant ions for Toluene-d8). The Solution: Methylbenzene-d5 shifts the molecular ion to m/z 97 . This odd-mass region is often quieter in electron ionization (EI) spectra of hydrocarbons, which typically fragment into even-mass series or specific carbocations.

Protocol: Toluene-d5 IDMS for Soil Analysis

Objective: Quantify trace toluene in soil with high organic content.

-

Standard Preparation:

-

Prepare a stock solution of Methylbenzene-d5 (25

g/mL in Methanol).

-

-

Sample Spiking:

-

Weigh 5g of soil into a VOA vial.

-

Immediately inject 10

L of Methylbenzene-d5 stock directly into the soil matrix (not just the headspace) to account for extraction efficiency. -

Add 5 mL of sodium bisulfate solution (preservative/matrix modifier).

-

-

Purge & Trap (P&T) GC-MS:

-

Purge: Helium at 40 mL/min for 11 min.

-

Trap: Tenax/Silica gel/Charcoal.

-

Desorb: 250°C for 2 min.

-

GC Column: DB-624 or equivalent (30m x 0.25mm).

-

-

Quantification:

-

Extract Ion Chromatogram (EIC) at m/z 91 (Native Toluene) and m/z 97 (Methylbenzene-d5).

-

Note: Do not use m/z 98; verify m/z 97 is free of interference.

-

Calculate concentration using the Response Factor (RF) derived from the d5 standard.

-

Application III: Environmental Forensics (Tracer Studies)

In "Push-Pull" tests used to evaluate groundwater velocity or remediation efficacy, Methylbenzene-d5 serves as a conservative non-reactive tracer (under anaerobic conditions) or a reactive tracer (under aerobic conditions) that is distinguishable from:

-

Background Toluene: Naturally occurring or legacy contamination (m/z 92).

-

Lab Contamination: Common lab solvents often contain Toluene-d8 traces from other analyses.

Using Methylbenzene-d5 (m/z 97) provides a "third channel" of detection, allowing researchers to inject a known pulse of tracer into a well and monitor its arrival at a monitoring well without confusion from background plumes or lab artifacts.

Technical Considerations & Quality Assurance

| Parameter | Requirement | Reason |

| Isotopic Purity | Incomplete deuteration leads to "crosstalk" signals at m/z 96 or 95, complicating quantitation.[3] | |

| H/D Exchange | pH < 2 or > 10 | Aromatic protons are stable, but extreme pH can induce exchange over long periods. Store neutral. |

| Storage | < 6°C, Dark | Prevent photo-oxidation. Toluene-d5 is flammable and volatile.[1][4][5] |

| Blank Analysis | Required | Verify the absence of m/z 97 in the solvent (Methanol) used for the stock solution. |

References

-

NIST Chemistry WebBook. Toluene-d8 and Isotopologues: Thermochemical Data. National Institute of Standards and Technology.[6] Link

-

Hunkeler, D., et al. (2001). Isotope Fractionation of Toluene and Ethylbenzene by Aerobic and Anaerobic Bacteria. Environmental Science & Technology. (Demonstrates the principles of KIE in toluene biodegradation). Link

-

EPA Method 8260D. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. (Standard reference for ISTD usage). Link

-

Beller, H. R., et al. (2002). Stable Isotope Fractionation during Bacterial Anaerobic Degradation of Toluene. Applied and Environmental Microbiology. (Mechanistic insights using deuterated substrates). Link

-

Cambridge Isotope Laboratories. Toluene (ring-D5) Product Specifications. (Source for physical properties and CAS verification). Link

The Deuterium Shift: Comprehensive Analysis of Methylbenzene-d5 Mass Spectrometry

Executive Summary

Methylbenzene-d5 (Toluene-d5, ring-deuterated) represents a critical tool in quantitative bioanalysis and residual solvent workflows. Unlike simple mass-shifted analogs, the mass spectral behavior of Methylbenzene-d5 is governed by the complex interplay between kinetic isotope effects (KIE) and ion scrambling mechanisms (tropylium ion formation).

This guide moves beyond basic spectral matching to explain the physicochemical causality of the Toluene-d5 mass spectrum. It provides researchers with the theoretical grounding to interpret isotopic scrambling and a validated protocol for its use as an Internal Standard (IS) in regulated DMPK and USP <467> assays.

Chemical Identity & Structural Logic

To accurately interpret the mass spectrum, one must first define the specific isotopologue. "Methylbenzene-d5" in high-precision assays almost exclusively refers to the ring-deuterated isomer.

| Property | Specification |

| Chemical Name | Toluene-d5 (Ring-deuterated) |

| Formula | |

| Molecular Weight | 97.17 g/mol |

| CAS Number | 1603-99-2 |

| Key Distinction | Deuterium is located on the aromatic ring, leaving the methyl group ( |

Critical Insight: The placement of deuterium on the ring versus the methyl group fundamentally alters the fragmentation pathway. In

The Fragmentation Mechanism: Tropylium & Scrambling

The hallmark of toluene mass spectrometry is the formation of the Tropylium ion (

The Pathway

-

Ionization: Electron impact (EI) removes an electron from the

-system, forming the radical cation -

The Metastable State: Before fragmentation, the radical cation undergoes ring expansion. The methyl carbon inserts into the ring.

-

Scrambling: During this expansion, the 3 protons (H) from the methyl group and the 5 deuterons (D) from the ring can randomize positions.

-

Fragmentation: The ion eventually loses a radical (H or D) to form the stable Tropylium cation.

The "Base Peak" Paradox

-

Theoretical Kinetic Control: The C-H bond is weaker than the C-D bond (Primary KIE). Therefore, loss of a methyl hydrogen (H) should be dominant.

- (m/z 96 )

-

Scrambling Control: If complete randomization occurs (statistical control), the probability of losing D (5/8) vs H (3/8) dictates the ratio.

- (m/z 95 )

Expert Verdict: In standard 70 eV EI sources, m/z 96 is the Base Peak . The kinetic facility of losing a methyl hydrogen dominates, but a significant signal at m/z 95 is always observed due to scrambling.

Visualization of the Mechanism

The following diagram illustrates the competition between direct cleavage and the scrambling pathway.

Figure 1: Mechanistic pathway of Toluene-d5 fragmentation showing the competition between direct methyl-H loss (m/z 96) and scrambling-induced D-loss (m/z 95).

Spectral Interpretation Guide

When validating Toluene-d5 as an Internal Standard, use this lookup table to confirm spectral integrity.

| m/z Value | Ion Identity | Origin & Notes |

| 97 | Parent Ion. Strong intensity. Confirms molecular weight.[2] | |

| 96 | Base Peak (100%). Formed by loss of H from the methyl group. Corresponds to the Tropylium-d5 ion. | |

| 95 | Scrambling Peak (~10-20%). Formed by loss of D. Indicates ring/methyl H/D exchange prior to fragmentation. | |

| 68-70 | Secondary Fragmentation. Loss of acetylene ( |

Self-Validating Check: If your spectrum shows m/z 92 (native toluene) > 0.5% relative abundance, your IS is contaminated with non-deuterated solvent or your background subtraction is incorrect.

Application: Validated Headspace GC-MS Protocol

This protocol is designed for Residual Solvent Analysis (USP <467>) using Toluene-d5 as the Internal Standard. It ensures no cross-talk with native Toluene.

Experimental Workflow

Figure 2: Decision tree for validating Toluene-d5 in residual solvent assays.

Step-by-Step Methodology

-

Standard Preparation:

-

Prepare a stock solution of Toluene-d5 (CAS 1603-99-2) in DMSO at 1000 µg/mL.

-

Dilute to a working IS concentration of 5 µg/mL.

-

-

Sample Incubation (Headspace):

-

Transfer 200 mg of drug substance to a 20 mL headspace vial.

-

Add 5.0 mL of DMSO containing the Toluene-d5 IS.

-

Equilibrate at 80°C for 20 minutes with high agitation.

-

-

GC-MS Acquisition (SIM Mode):

-

Column: Rxi-624Sil MS (30m x 0.25mm x 1.4µm) or equivalent.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

SIM Parameters:

-

Target (Native Toluene): Monitor m/z 91.0 (Quant) and 92.0 (Qual).

-

Internal Standard (Toluene-d5): Monitor m/z 96.0 (Quant) and 97.0 (Qual).

-

-

Note: Do not use m/z 98 for Toluene-d5 as it is negligible. Use m/z 96.

-

Why This Protocol Works (Causality)

-

Thermal Stability: Toluene-d5 is stable at 80°C; no H/D exchange occurs in the liquid phase (DMSO) without a catalyst.

-

Mass Discrimination: By monitoring m/z 91 (Native) and m/z 96 (IS), we achieve a 5 Da separation . This eliminates isotopic overlap (the M+5 of native toluene is statistically zero).

-

Carrier Effect: The deuterated analog acts as a "carrier" for the native analyte, normalizing variations in headspace equilibrium pressure and injection split ratios.

References

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of Toluene-d5 (CAS 1603-99-2)." NIST Chemistry WebBook, SRD 69. [Link]

-

U.S. Pharmacopeia (USP). "General Chapter <467> Residual Solvents."[3][4] USP-NF. [Link]

-

Lifshitz, C. "Tropylium ion formation: The role of scrambling." Journal of Mass Spectrometry. (Fundamental mechanism of benzyl-tropylium rearrangement).[1]

Sources

theoretical vs. experimental NMR shifts of Methylbenzene-d5

Theoretical vs. Experimental NMR Shifts of Methylbenzene-d5 ( )

Executive Summary

Methylbenzene-d5 , specifically the ring-deuterated isotopologue (

This guide provides a rigorous technical analysis of the Nuclear Magnetic Resonance (NMR) behavior of methylbenzene-d5. It contrasts experimental chemical shifts with theoretical values derived from Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) methods.[1] We focus on the Deuterium Isotope Effects (DIE) that differentiate this compound from its non-deuterated (

Part 1: The Isotopic System

To ensure scientific integrity, we must first define the spin system. "Methylbenzene-d5" in this context refers to Pentadeuteriomethylbenzene , where the aromatic ring is fully deuterated, and the methyl group remains protonated.

-

Formula:

-

Spin System (

H): -

Spin System (

C):-

Methyl Carbon: Singlet (decoupled from protons), subject to long-range isotope effects.

-

Aromatic Carbons: Triplets due to

(C-D) coupling (

-

Isotope Effects on Chemical Shifts

Substituent deuterium atoms induce an intrinsic upfield shift in

| Isotope Effect Type | Symbol | Magnitude (ppm) | Direction | Observed in |

| Primary (Intrinsic) | -0.3 to -0.4 | Upfield | Aromatic Carbons (C2-C6) | |

| Secondary (Geminal) | -0.1 to -0.15 | Upfield | Ipso Carbon (C1) | |

| Long-Range | < -0.05 | Upfield | Methyl Carbon |

Part 2: Experimental Framework

Protocol 1: Sample Preparation & Acquisition

To validate theoretical models, high-fidelity experimental data is required.

-

Solvent Selection: Use Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal reference. Avoid Benzene-d6 or Toluene-d8 to prevent signal overlap. -

Concentration: Prepare a 20 mM solution to minimize solute-solute stacking interactions which can perturb aromatic shifts.

-

Lock & Shim: Lock on the

deuterium signal. Gradient shim on the Z-axis is sufficient for 1D experiments. -

Acquisition Parameters:

- H NMR: 16 scans, 30° pulse angle, 5s relaxation delay (d1) to ensure accurate integration of the methyl singlet.

-

C{

Expected Experimental Spectra

-

H Spectrum: A clean singlet at

-

C Spectrum:

-

Methyl:

21.5 ppm (Singlet). Note: In Toluene-d8, this signal appears at ~20.4 ppm due to the direct isotope effect of the -

Ipso (C1):

~137.8 ppm (Broadened or small multiplet due to coupling with ortho-D). -

Aromatic (C2-C6):

~128-129 ppm (Triplets,

-

Part 3: Theoretical Framework (DFT/GIAO)

Calculating NMR shifts requires a specific computational workflow. Standard geometry optimizations do not account for the vibrational differences that cause isotope shifts. Therefore, we calculate the "static" shift and apply empirical scaling.

Computational Protocol

Software: Gaussian 16 / ORCA / ADF Method: GIAO (Gauge-Including Atomic Orbitals) Functional: mPW1PW91 or PBE0 (Superior to B3LYP for shielding tensors). Basis Set: 6-311+G(2d,p) (Triple-zeta quality is mandatory for NMR). Solvent Model: IEFPCM or SMD (Solvent: Chloroform).

Workflow Diagram

The following diagram outlines the self-validating workflow for comparing theoretical and experimental shifts.

Caption: Dual-pathway workflow for validating NMR shifts. The theoretical path requires explicit TMS calculation for referencing.

Part 4: Data Comparison & Analysis

The following table synthesizes the expected chemical shifts. Note the critical distinction in the Methyl Carbon shift between the d5 and d8 isotopologues.

Table 1: Comparative C NMR Shifts (ppm in CDCl )

| Carbon Position | Toluene ( | Toluene-d8 ( | Methylbenzene-d5 ( | Difference (d5 vs h8) |

| Methyl ( | 21.5 | 20.4 (sept) | 21.5 (s) | ~0.0 (Negligible) |

| Ipso (C1) | 137.9 | 137.5 (s/m) | ~137.7 (m) | -0.2 ( |

| Ortho (C2/6) | 129.2 | 128.9 (t) | 128.9 (t) | -0.3 ( |

| Meta (C3/5) | 128.4 | 128.0 (t) | 128.0 (t) | -0.4 ( |

| Para (C4) | 125.5 | 125.2 (t) | 125.2 (t) | -0.3 ( |

Key Insight:

The Methyl Carbon in Methylbenzene-d5 resonates at 21.5 ppm , identical to non-deuterated toluene. In contrast, fully deuterated Toluene-d8 shows a methyl signal at 20.4 ppm . This 1.1 ppm difference is the direct isotope effect of the three deuteriums on the methyl carbon (

Discrepancy Analysis (Theory vs. Experiment)

Standard DFT/GIAO calculations yield isotropic shielding tensors (

However, "static" DFT often overestimates paramagnetic shielding contributions.

-

Raw DFT Error: Typically 2-5 ppm for

C. -

Scaled DFT Error: < 1.0 ppm (using linear regression parameters like

). -

Isotope Blindness: Standard GIAO does not predict the -0.3 ppm isotope shift unless vibrational averaging is explicitly included (a computationally expensive process). Therefore, theoretical values will align closer to the non-deuterated (

) experimental values.

References

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

-

Lodewyk, M. W., et al. (2011). "The prediction of 1H and 13C NMR chemical shifts using GIAO DFT calculations." Chemical Reviews. Link

-

Hansen, P. E. (1988). "Isotope effects on nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Methodological & Application

Application Note: Precision Quantitation of Volatile Organic Compounds (VOCs) using Methylbenzene-d5 (Toluene-d5)

Executive Summary

This application note details the protocol for utilizing Methylbenzene-d5 (Toluene-d5) as an Internal Standard (ISTD) for the quantitation of Volatile Organic Compounds (VOCs). While Toluene-d8 is the conventional surrogate in EPA Method 8260, Toluene-d5 (ring-deuterated,

This guide addresses the critical "m/z 96" interference challenge, provides a self-validating Headspace-GC-MS workflow, and establishes criteria for linearity and recovery.

Technical Specifications & Mechanism

Chemical Identity

-

Compound: Toluene-d5 (Ring-deuterated)

-

Formula:

-

Molecular Weight: 97.17 g/mol [1]

-

CAS Number: 1603-99-2 (Isomer specific)

-

Boiling Point: ~110.6 °C (Similar to native Toluene)

Mass Spectral Signature (Expertise & Causality)

In Electron Ionization (EI, 70 eV), native Toluene (

For Toluene-d5 (

-

Molecular Ion (M+): m/z 97.

-

Base Peak (Tropylium-d5): The loss of a hydrogen from the methyl group (which is non-deuterated) results in a ring expansion to a deuterated tropylium ion (

).-

Calculation: 97 (M+) - 1 (H) = m/z 96 .

-

CRITICAL WARNING: The base peak of Toluene-d5 is m/z 96 . This is isobaric with the molecular ion of Fluorobenzene (

, MW 96), a common internal standard in EPA Method 8260.

Operational Constraint: Do not use Toluene-d5 and Fluorobenzene in the same quantitation method unless your MS resolution allows separation (unlikely on single quad) or they are chromatographically resolved (baseline separation required).

Why Toluene-d5?

-

Retention Time Locking: It co-elutes or elutes in immediate proximity to native Toluene, providing real-time correction for retention time shifts caused by matrix contamination in the liner.

-

Ionization Correction: As a structural analog, it compensates for fluctuations in source efficiency and detector response more accurately than non-aromatic standards.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for Headspace-GC-MS analysis, highlighting the specific insertion point of the ISTD to ensure validity.

Figure 1: Automated Headspace-GC-MS Workflow. The ISTD is added prior to equilibration to correct for partition coefficient (

Instrumentation & Conditions

This protocol is optimized for a Single Quadrupole MS coupled to a Headspace Sampler (HS).

Headspace Parameters (Agilent 7697A or equivalent)

| Parameter | Setting | Rationale |

| Oven Temperature | 80 °C | Sufficient to volatilize Toluene without degrading labile matrix components. |

| Loop Temperature | 110 °C | Prevents condensation of high-boilers in the loop. |

| Transfer Line | 120 °C | Maintains vapor phase integrity into the inlet. |

| Equilibration Time | 20 min | Ensures thermodynamic equilibrium between sample and headspace. |

| Vial Pressurization | 15 psi | Consistent loop filling pressure. |

GC Parameters (Split/Splitless)

-

Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Thicker film required for volatile retention.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: 220 °C, Split Ratio 10:1 (Adjust based on sensitivity needs).

-

Oven Program:

-

40 °C (Hold 3 min)

-

Ramp 10 °C/min to 160 °C

-

Ramp 25 °C/min to 240 °C (Hold 2 min)

-

MS Acquisition (SIM Mode)

Selective Ion Monitoring (SIM) is required for maximum sensitivity and to avoid interference.

| Compound | Ret.[2][3][4][5][6][7][8] Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |

| Toluene (Native) | 8.20 | 91 | 92, 65 | 50 |

| Toluene-d5 (ISTD) | 8.18 | 96 | 97, 70 | 50 |

*Retention times are approximate and must be determined experimentally.

Analytical Method Validation

Preparation of Standards

Stock Solution: Prepare Toluene-d5 at 1000 µg/mL in Methanol (P&T grade). Working ISTD Solution: Dilute Stock to 25 µg/mL in the sample solvent (e.g., DMSO or Water).

Linearity & Relative Response Factor (RRF)

Calibrate using a minimum of 5 levels. Calculate the RRF for Toluene (native) relative to Toluene-d5:

Where:

- = Area of Native Toluene (m/z 91)

- = Area of Toluene-d5 (m/z 96)

- = Concentration of Native Toluene

- = Concentration of Toluene-d5

Acceptance Criteria:

-

%RSD of RRF < 15% across the calibration range.

-

Correlation Coefficient (

) > 0.995.

Recovery & Matrix Effects

To validate the ISTD's efficacy in correcting matrix effects:

-

Spike the sample matrix with native Toluene at the mid-point concentration.

-

Spike with Toluene-d5.

-

Calculate recovery.

-

Self-Validation: If the recovery of native Toluene is 80-120% while the absolute area counts of Toluene-d5 vary significantly (>20%) between solvent standards and matrix samples, the ISTD is successfully correcting for matrix suppression/enhancement.

-

Troubleshooting & Pitfalls

Deuterium Exchange

-

Risk: In highly acidic aqueous samples (pH < 2), deuterium on the aromatic ring is relatively stable, but prolonged exposure at high temperatures (HS oven > 90°C) can induce H/D exchange, reducing the signal at m/z 96/97 and increasing "native" background.

-

Mitigation: Buffer samples to pH 5-8 prior to analysis.

Co-elution with Non-Target Volatiles[11]

-

Issue: High concentrations of non-deuterated compounds with fragments at m/z 96 (e.g., alkyl-substituted cycloalkanes) can inflate the ISTD signal.

-

Check: Run a "Matrix Blank" (Matrix + No ISTD) to ensure the m/z 96 baseline is clean at the Toluene retention time.

References

-

US Environmental Protection Agency. (2018).[5] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

-

United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Toluene-d8 (Standard Reference).[9][10] NIST Chemistry WebBook, SRD 69. (Note: Used for comparative fragmentation patterns).

-

Sigma-Aldrich. (2023). Toluene-d5 Product Specification and NMR Data.

-

Restek Corporation. (2020). Optimizing Internal Standards for Volatile Analysis.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Toluene-d8 | C7H8 | CID 74861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. scioninstruments.com [scioninstruments.com]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. TOLUENE-D8(2037-26-5) MS spectrum [chemicalbook.com]

- 9. Toluene-D8 [webbook.nist.gov]

- 10. Toluene [webbook.nist.gov]

Application Notes and Protocols for Methylbenzene-d5 in NMR Spectroscopy

Introduction: The Critical Role of the Solvent in High-Resolution NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds.[1][2] The choice of solvent is a critical experimental parameter that can profoundly influence the quality and interpretability of the resulting spectra. Deuterated solvents, in which hydrogen atoms are replaced by deuterium, are essential for modern NMR for three primary reasons:

-

To Mitigate Overwhelming Solvent Signals: Standard proton-containing solvents would produce an immense signal that would obscure the signals from the analyte. Since deuterium resonates at a different frequency, deuterated solvents are effectively "transparent" in ¹H NMR spectroscopy.

-

To Provide a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength, correcting for any drift over time.

-

To Serve as a Chemical Shift Reference: The residual proton signals of the deuterated solvent are well-characterized and can be used as a secondary reference standard to accurately define the chemical shift scale (ppm).

While common solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d₆) are widely used, certain experimental conditions and analyte properties necessitate the use of alternative solvents.[3] This guide focuses on methylbenzene-d5, also known as toluene-d8 (C₆D₅CD₃), a versatile solvent with unique properties that make it indispensable for specific applications in academic and industrial research.[4]

Physicochemical Properties of Methylbenzene-d5

Methylbenzene-d5 is an aromatic, nonpolar solvent that offers a distinct set of physical and chemical characteristics.[4] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₆D₅CD₃ | [5][6] |

| Molecular Weight | 100.19 g/mol | [7][8] |

| Boiling Point | 110-110.6 °C | [7][9][10] |

| Melting Point | -95 °C | [7] |

| Density | 0.943 g/mL at 25 °C | [9][10] |

| Dielectric Constant | 2.4 | [7][11] |

Residual Proton and Carbon Chemical Shifts:

| Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Source(s) |

| ¹H (Residual) | 2.09 (CD₂H ) | quintet | 2.3 | [7] |

| 6.98 | multiplet | [7] | ||

| 7.00 | broad | [7] | ||

| 7.09 | multiplet | [7] | ||

| ¹³C | 20.4 (CD₃) | septet | 19 | [7][11] |

| 125.49 | triplet | 24 | [7][11] | |

| 128.33 | triplet | 24 | [7][11] | |

| 129.24 | triplet | 23 | [7][11] | |

| 137.86 | singlet | [7][11] |

Note: Chemical shifts can be influenced by temperature, concentration, and the specific solute.[7][11]

Key Applications and Advantages of Methylbenzene-d5

The unique properties of methylbenzene-d5 make it the solvent of choice in several key areas of NMR spectroscopy.

Analysis of Nonpolar and Apolar Compounds

Many organic and organometallic compounds, particularly those with a high hydrocarbon content, exhibit poor solubility in common polar deuterated solvents.[12][13] Methylbenzene-d5, being a nonpolar aromatic solvent, is an excellent choice for dissolving such samples, ensuring a homogeneous solution and leading to high-resolution spectra.

Variable Temperature (VT) NMR Studies

The wide liquid range of methylbenzene-d5, from its freezing point of -95 °C to its boiling point of 110.6 °C, makes it an ideal solvent for variable temperature NMR experiments.[7][9][10] These studies are crucial for:

-

Investigating dynamic processes such as conformational changes and chemical exchange.

-

Determining thermodynamic parameters of reactions.

-

Studying the temperature-dependent behavior of catalysts and reaction intermediates.[14][15][16]

Mitigating Signal Overlap

The residual proton signals of methylbenzene-d5 are located in the aromatic region (around 7.0 ppm) and a distinct upfield region (around 2.1 ppm).[7][17] This can be advantageous when studying compounds with key signals in regions that would be obscured by the residual peaks of other common solvents like chloroform-d (7.26 ppm) or acetone-d6 (2.05 ppm).[18]

Studies of Aromatic Interactions

As an aromatic solvent, methylbenzene-d5 can induce specific chemical shift changes in the analyte through aromatic solvent-induced shifts (ASIS). These effects, arising from intermolecular interactions between the aromatic solvent and the solute, can provide valuable structural information by highlighting protons in specific spatial orientations relative to polar functional groups.

Protocols for Utilizing Methylbenzene-d5

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for deciding when to select methylbenzene-d5 as the NMR solvent.

Caption: Decision tree for selecting Methylbenzene-d5.

Protocol for Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra. Methylbenzene-d5 is hygroscopic and can absorb atmospheric moisture, which can obscure parts of the spectrum.

Materials:

-

Methylbenzene-d5 (high purity, ≥99.5 atom % D)

-

Analyte

-

High-quality 5 mm NMR tube

-

Glassware (e.g., small vial, Pasteur pipette), oven-dried

-

Inert gas source (Nitrogen or Argon)

-

Vortex mixer

Procedure:

-

Drying Glassware: Place all glassware, including the NMR tube, in an oven at a minimum of 120 °C for at least 4 hours to remove any adsorbed water.[19] Allow to cool in a desiccator or under a stream of inert gas just before use.

-

Weighing the Analyte: Accurately weigh the desired amount of the organic compound directly into a small, dry vial. The optimal concentration will vary depending on the analyte's molecular weight and the spectrometer's sensitivity.[20]

-

Solvent Transfer: Under an inert atmosphere if the sample is air-sensitive, add approximately 0.6-0.7 mL of methylbenzene-d5 to the vial containing the analyte.

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the analyte. Visually inspect the solution for any suspended particles.

-

Transfer to NMR Tube: Using a dry Pasteur pipette, transfer the solution to the clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Pro-Tip: For exceptionally moisture-sensitive samples, rinsing the NMR tube with a small amount of methylbenzene-d5 before adding the sample solution can help to azeotropically remove residual water.[19]

Experimental Workflow for Data Acquisition

The following diagram outlines the standard workflow for acquiring a ¹H NMR spectrum using methylbenzene-d5.

Caption: Standard workflow for NMR data acquisition.

Typical ¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans (ns) | 8-16 | Adjust based on sample concentration. |

| Relaxation Delay (d1) | 1-2 s | Allows for sufficient relaxation of protons. |

| Acquisition Time (aq) | 2-4 s | Determines digital resolution. |

| Spectral Width (sw) | ~16 ppm | Should encompass all expected signals. |

| Receiver Gain (rg) | Auto-adjust | To optimize signal-to-noise without clipping. |

Safety and Handling

Methylbenzene-d5 is a flammable liquid and can cause health issues such as dizziness, headaches, and respiratory problems upon exposure.[4]

-

Handling: Always handle methylbenzene-d5 in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methylbenzene-d5 is a valuable and often essential solvent in the NMR spectroscopist's toolkit. Its excellent performance with nonpolar compounds and its wide liquid range for variable temperature studies provide capabilities that are not achievable with more common deuterated solvents. By understanding its properties and following the detailed protocols outlined in this guide, researchers can effectively leverage methylbenzene-d5 to obtain high-quality NMR data for a wide range of organic and organometallic compounds.

References

- Toluene-d8, 99.6 atom % D | 434388-10X0.75ML | SIGMA-ALDRICH | SLS. (n.d.).

- Toluene-d8, 99.6 atom % D | 434388-5G | SIGMA-ALDRICH - Scientific Laboratory Supplies. (n.d.).

- Toluene-d8 for NMR Spectroscopy - ARMAR Isotopes. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).

- Toluene-d8 D 99atom 2037-26-5 - Sigma-Aldrich. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19).

- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16).

- NMR Deuterated Solvent Properties Reference Chart - Sigma-Aldrich. (n.d.).

- Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023, March 29).

- NMR Solvent data chart | Eurisotop. (n.d.).

- NMR Solvents - Sigma-Aldrich. (n.d.).

- TOLUENE-D8(2037-26-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- Toluene-D₈ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. (n.d.).

- Variable Temperature (VT) ¹H NMR spectra of toluene-d8 solution... - ResearchGate. (n.d.).

- Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- Toluene-d8 D 99atom , TMS 0.03 (v/v) 2037-26-5 - Sigma-Aldrich. (n.d.).

- Toluene-d₈ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-5-100. (n.d.).

- Stacked variable temperature ¹H NMR spectra of 1U in toluene-d8 with... - ResearchGate. (n.d.).

- Things to know before you begin operating an NMR - ResearchGate. (n.d.).

- ¹¹B NMR (toluene-d8) studies ¹¹B NMR spectroscopy was used to evaluate... - ResearchGate. (n.d.).

- 9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2021, July 31).

- VARIABLE TEMPERATURE EXPERIMENTS - Western University. (n.d.).

- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).

- Use and Handling of NMR Solvents - Sigma-Aldrich. (n.d.).

- Functional Groups In Organic Chemistry. (2010, October 6).

- What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? - Quora. (2021, January 30).

- Cambridge Isotope Laboratories Toluene-d8 (d, 99.5%), 2037-26-5, MFCD00044638, 25 g. (n.d.).

- Toluene-D₈ "100%" (D, 99.94%) | Cambridge Isotope Laboratories, Inc. (n.d.).

- ¹H NMR spectra (toluene‐d8; 400 MHz) of sterilized and unsterilized LA... - ResearchGate. (n.d.).

- NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7).

- Supporting Information for: - The Royal Society of Chemistry. (n.d.).

- High Temperature NMR - University of Kansas. (n.d.).

- Variable temperature ¹H NMR spectra (d8‐toluene) of 4a. - ResearchGate. (n.d.).

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

- NMR spectroscopy - An Easy Introduction - Chemistry Steps. (n.d.).

- Toluene-d8, for NMR, 99.5 atom % D, with 0.03% TMS 5 mL | Buy Online - Fisher Scientific. (n.d.).

- TOLUENE-D8 (D, 99.5%) - Cambridge Isotope Laboratories. (n.d.).

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. NMR-Lösungsmittel [sigmaaldrich.com]

- 4. armar-europa.de [armar-europa.de]

- 5. isotope.com [isotope.com]

- 6. Cambridge Isotope Laboratories Toluene-d8 (d, 99.5%), 2037-26-5, MFCD00044638, | Fisher Scientific [fishersci.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. isotope.com [isotope.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. eurisotop.com [eurisotop.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. organomation.com [organomation.com]

Application Note: High-Throughput Quantification of Volatile Organic Compounds Using Methylbenzene-d5 as an Internal Standard by GC-MS

Abstract

This application note provides a detailed protocol and scientific rationale for the accurate and precise quantification of volatile organic compounds (VOCs) in various matrices using Methylbenzene-d5 (Toluene-d5) as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging the chemical similarity and distinct mass of a deuterated internal standard, this method corrects for variability in sample preparation and instrument response, ensuring high-quality, reproducible data essential for research, environmental monitoring, and pharmaceutical development.

Introduction: The Imperative for Precision in VOC Analysis

Volatile organic compounds are a broad class of chemicals emitted from both natural and anthropogenic sources. Their analysis is critical in diverse fields, from monitoring environmental pollutants to identifying residual solvents in pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for VOC analysis due to its high sensitivity and specificity.[1] However, the inherent volatility of these compounds presents significant analytical challenges, including potential analyte loss during sample preparation and injection inconsistencies.

To mitigate these variabilities and enhance the accuracy and precision of quantification, the internal standard method is widely employed.[2] An ideal internal standard co-elutes or elutes near the analytes of interest and exhibits similar chemical behavior but is chromatographically distinguishable.[3] Isotopically labeled compounds, such as Methylbenzene-d5, are exemplary internal standards for GC-MS analysis as they have nearly identical physicochemical properties to their non-labeled counterparts but are easily differentiated by their mass-to-charge ratio (m/z).[4]

The Role and Advantages of Methylbenzene-d5

Methylbenzene-d5, a deuterated form of toluene, is an excellent internal standard for the quantification of aromatic and other volatile organic compounds. Its utility is rooted in several key properties:

-

Chemical Analogy: Methylbenzene-d5 is chemically almost identical to toluene and other aromatic VOCs like benzene, ethylbenzene, and xylenes (BTEX). This ensures that it behaves similarly during extraction, purging, and chromatographic separation, effectively mimicking and thus correcting for any analyte loss or variation at these stages.

-

Mass Differentiation: The five deuterium atoms in Methylbenzene-d5 give it a distinct mass from its non-deuterated analog and other common VOCs, allowing for clear separation and quantification by the mass spectrometer without spectral overlap.

-

Chromatographic Co-elution: Due to its similar polarity and volatility to many common VOCs, Methylbenzene-d5 elutes in a similar retention time window, providing the most accurate correction for variations that can occur during a GC run.[3]

-

Inertness: It does not react with the analytes of interest or components of the sample matrix.

The use of a deuterated internal standard like Methylbenzene-d5 is a cornerstone of robust analytical methodologies, including those outlined by the U.S. Environmental Protection Agency (EPA), such as Method 8260B for VOC analysis.[5][6]

Experimental Workflow and Protocols

The following sections detail a comprehensive protocol for the quantification of VOCs using Methylbenzene-d5 as an internal standard. This protocol is adaptable to various sample matrices, including water, soil, and pharmaceutical preparations.

Materials and Reagents

-

Analytes of Interest: Certified reference standards of target VOCs (e.g., Benzene, Toluene, Ethylbenzene, Xylenes).

-

Internal Standard: Methylbenzene-d5 (Toluene-d5), certified reference material.

-

Solvent: Purge-and-trap grade methanol.

-

Reagent Water: Deionized water free of organic contaminants.

-

Sample Vials: 40 mL screw-cap vials with PTFE-lined septa.

-

Gases: Helium (carrier gas) and Nitrogen (purge gas) of high purity (99.999%).

Preparation of Standards

Prepare individual stock standard solutions of the target VOCs and Methylbenzene-d5 in methanol at a concentration of 1000 µg/mL. Store in a freezer at -10°C to -20°C to minimize evaporation.

Prepare a series of working calibration standards by diluting the stock solutions in methanol. A typical calibration range for many VOCs is 1-200 µg/L. Each calibration standard must be spiked with a constant concentration of the Methylbenzene-d5 internal standard (e.g., 20 µg/L).

Table 1: Example Calibration Standard Preparation

| Calibration Level | Analyte Concentration (µg/L) | Volume of Analyte Mix (µL) | Volume of IS Stock (µL) | Final Volume (mL) with Reagent Water |

| 1 | 1.0 | 1 | 2 | 100 |

| 2 | 5.0 | 5 | 2 | 100 |

| 3 | 10.0 | 10 | 2 | 100 |

| 4 | 20.0 | 20 | 2 | 100 |

| 5 | 50.0 | 50 | 2 | 100 |

| 6 | 100.0 | 100 | 2 | 100 |

| 7 | 200.0 | 200 | 2 | 100 |

Sample Preparation Protocol

-

For aqueous samples, transfer a precise volume (e.g., 5 mL) into a 40 mL purge-and-trap vial.

-

For solid samples, a specific weight (e.g., 5 g) is mixed with reagent water to create a slurry.

-

Spike each sample with the same constant amount of Methylbenzene-d5 internal standard solution as used in the calibration standards.

-

Immediately seal the vials to prevent the loss of volatile compounds.

-

The samples are now ready for analysis by Purge and Trap GC-MS.

GC-MS Instrumentation and Conditions

The following conditions are a general guideline and may require optimization based on the specific instrument and target analytes.

-

System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5977).

-

Sample Introduction: Purge and Trap system.

-

Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Table 2: Suggested SIM Ions for Quantification and Confirmation

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Benzene | 78 | 77, 51 |

| Toluene | 91 | 92, 65 |

| Ethylbenzene | 91 | 106 |

| Xylenes | 91 | 106 |

| Methylbenzene-d5 | 97 | 98, 68 |

Data Analysis and Quantification

The principle of internal standard quantification relies on the calculation of a Response Factor (RF).

-

Calibration Curve Generation: For each calibration standard, calculate the Response Factor (RF) for each analyte using the following equation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

-

Average RF and Linearity: Calculate the average RF for each analyte across all calibration levels. The linearity of the calibration is acceptable if the relative standard deviation (%RSD) of the RFs is ≤ 20%.

-

Sample Quantification: The concentration of each analyte in the unknown samples is then calculated using the average RF from the calibration curve and the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation.

Caption: Experimental workflow for VOC quantification.

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. The following quality control measures should be implemented:

-

Method Blank: An aliquot of reagent water is carried through the entire analytical process to check for contamination.

-

Laboratory Control Sample (LCS): A blank sample spiked with known concentrations of analytes to monitor method performance.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with known concentrations of analytes to assess matrix effects on recovery and precision.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically to ensure the stability of the instrument's response.

Conclusion

The use of Methylbenzene-d5 as an internal standard provides a robust and reliable method for the quantification of volatile organic compounds by GC-MS. This approach effectively compensates for variations inherent in the analysis of volatile compounds, leading to highly accurate and precise data. The protocols and principles outlined in this application note are grounded in established methodologies and provide a framework for researchers and scientists to achieve high-quality results in their analytical endeavors.

References

-

U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

-

Shimadzu Scientific Instruments. Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]

-

U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So. [Link]

-

Kainer, D. (2014). Response to "How can an internal standard such as toluene-d8 be used for fecal VOCs quantification?". ResearchGate. [Link]

-

eco-INSTITUT Germany GmbH. (2020). Test Report No. 55002-003 II. [Link]

-

Graus, M., Müller, M., & Hansel, A. (2010). High Resolution PTR-TOF: Quantification and Formula Confirmation of VOC in Real Time. Journal of The American Society for Mass Spectrometry, 21(6), 1037–1044. [Link]

-

Ames Center for Innovation. Analysis of volatile organic compounds by direct infusion mass spectrometry (dims). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1140, Toluene. [Link]

-

U.S. Environmental Protection Agency. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Tang, X., et al. (2023). Tracking indoor volatile organic compounds with online mass spectrometry. iScience, 26(12), 108422. [Link]

-

Shimadzu Scientific Instruments. Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. [Link]

-

Niñoles, R., et al. (2013). Application of Multi-Media Models for Understanding the Environmental Behavior of Volatile Methylsiloxanes: Fate, Transport and Bioaccumulation. Reviews of Environmental Contamination and Toxicology, 224, 1-33. [Link]

-

U.S. Environmental Protection Agency. Method 8000: Determinative Chromatographic Separations. [Link]

-

Agilent Technologies. Volatile Organic Compound Analysis Using Purge and Trap. [Link]

-

Bostik. (2020). VOC EMISSION TEST REPORT EMICODE. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Toluene (methylbenzene). [Link]

-

Wang, D., et al. (2022). Occurrence, partitioning, and risk assessment of siloxanes in a multi-matrix environment of the Laizhou Bay, North China. Marine Pollution Bulletin, 185, 114197. [Link]

-

McClenny, W. A., et al. (2020). Spatial analysis of volatile organic compounds using passive samplers in the Rubbertown industrial area of Louisville, Kentucky, USA. Atmosphere, 11(10), 1045. [Link]

-

Mackay, D., et al. (2015). An evaluation of the environmental fate and behavior of decamethylcyclopentasiloxane (D5). Environmental Toxicology and Chemistry, 34(10), 2245-2256. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Spatial analysis of volatile organic compounds using passive samplers in the Rubbertown industrial area of Louisville, Kentucky, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Application Note: High-Precision Quantitation of Volatile Analytes using Methylbenzene-d5 Internal Standard

Abstract & Scope

This technical guide details the protocol for using Methylbenzene-d5 (Toluene-d5) as an Internal Standard (IS) for the quantitative analysis of volatile organic compounds. While EPA Method 8260 typically defaults to Toluene-d8, Methylbenzene-d5 offers distinct advantages in complex matrices where specific mass spectral resolution is required (

Theory of Operation: Isotope Dilution Mass Spectrometry (IDMS)

The core principle of this method is Isotope Dilution , where the internal standard is a stable isotopologue of the target analyte. Methylbenzene-d5 (

Mechanism of Action[1][2][3]

-

Co-Elution: The d5-isotopologue co-elutes (or elutes with a slight fronting shift) with the target analyte on standard capillary columns (e.g., DB-624, DB-5MS).

-

Mass Resolution: The Mass Selective Detector (MSD) resolves the compounds based on their mass-to-charge ratio (

).-

Target (Toluene): Quant Ion

91 (Tropylium ion), Molecular Ion -

IS (Methylbenzene-d5): Quant Ion

97 (Shift +5 amu), Molecular Ion

-

-

Error Correction: Because the IS experiences the exact same matrix effects, injection variations, and detector drift as the analyte, the ratio of their responses provides a self-correcting quantitation mechanism.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data analysis. Note the specific insertion point of the Internal Standard; it must be added before any extraction or headspace equilibration occurs to effectively correct for recovery losses.

Figure 1: Critical workflow for IDMS quantitation. The internal standard is spiked prior to equilibration to normalize partition coefficients (

Materials & Specifications

Reference Standards

-

Internal Standard: Methylbenzene-d5 (Toluene-d5).

-

Purity:

99.5% atom D. -

Form: Neat liquid or certified solution in Methanol (MeOH).

-

CAS: 2037-26-5.

-

-

Target Analyte: Toluene (Methylbenzene), ACS Reagent Grade

99.5%. -

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) for high-boiling matrices; Methanol for water-soluble matrices.

Instrumentation

-

GC System: Agilent 7890B / 8890 or equivalent.

-

Detector: Single Quadrupole MS (e.g., 5977B) utilizing Electron Ionization (EI).

-

Headspace Sampler: Valve-and-loop system preferred for reproducibility.

-

Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane), 30m

0.25mm

Detailed Protocol

Step 1: Preparation of Standard Solutions

Objective: Create a calibration curve where the IS concentration is constant, and the Analyte concentration varies.

-

IS Stock Solution (1000 µg/mL):

-

Weigh 10.0 mg of Methylbenzene-d5 into a 10 mL volumetric flask.

-

Dilute to volume with Methanol.

-

-

IS Working Solution (50 µg/mL):

-

Dilute 500 µL of Stock Solution into 10 mL Methanol.

-

-

Calibration Standards:

-

Prepare 5 levels of Target Analyte (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Crucial Step: Spike exactly 20 µL of IS Working Solution into every 1 mL of Calibration Standard.

-

Result: IS concentration is fixed at 1.0 µg/mL in all vials.

-

Step 2: Sample Preparation[4][5]

-

Weigh 1.0 g of sample matrix into a 20 mL Headspace Vial.

-

Add 5.0 mL of Diluent (DMSO/Water).

-

Spike 20 µL of IS Working Solution (same volume as used in calibration).

-

Immediately crimp the cap to prevent volatile loss.

Step 3: GC-MS Parameters

To ensure maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode rather than Full Scan, or a simultaneous Scan/SIM method.

| Parameter | Setting | Rationale |

| Inlet Temp | 220°C | Prevent discrimination of high boilers, though Toluene is volatile. |

| Split Ratio | 10:1 to 50:1 | Depends on sensitivity requirements; prevents column overload. |

| Flow Rate | 1.0 mL/min (He) | Optimal linear velocity for resolution. |

| Oven Program | 40°C (hold 3 min) | Low initial temp focuses volatiles; ramp clears matrix. |

| MS Source | 230°C | Standard EI source temperature.[1] |

| SIM Ions (Target) | 91 (Quant), 92 (Qual) | Base peak for Toluene. |

| SIM Ions (IS) | 98 (Quant), 97 (Qual) | Note: |

Note on Ions: While

Data Analysis & Calculations

Quantitation must be performed using the Relative Response Factor (RRF) .[2] This method assumes that the detector response ratio is proportional to the concentration ratio.[3]

Calculate RRF (from Calibration)

For each calibration level (

- = Peak Area of Target (Ion 91)

- = Peak Area of Methylbenzene-d5 (Ion 98)

- = Concentration of Target

- = Concentration of Internal Standard[4][3]

Acceptance Criteria: The Relative Standard Deviation (%RSD) of the RRFs across all 5 levels should be

Calculate Unknown Concentration

Once the average RRF (

Data Summary Table (Example)

| Level | Conc. Target (µg/mL) | Conc. IS (µg/mL) | Area Target | Area IS | Calculated RRF |

| 1 | 1.0 | 1.0 | 12,500 | 11,800 | 1.059 |

| 2 | 5.0 | 1.0 | 63,000 | 11,950 | 1.054 |

| 3 | 10.0 | 1.0 | 128,000 | 12,100 | 1.058 |

| Avg | 1.057 |

Troubleshooting & Expert Insights

Deuterium Exchange (Back-Exchange)

While rare with Toluene, deuterium on aromatic rings is generally stable. However, if the sample matrix is highly acidic (

-

Solution: Buffer samples to pH 7 prior to headspace generation.

Co-Elution with Non-Target Isomers

Methylbenzene-d5 may co-elute with other alkyl-benzenes in complex petrochemical samples.

-

Validation: Use the unique ion

98. If the matrix contains native compounds producing

Carryover

Toluene is "sticky" in headspace transfer lines.

-

Protocol: Run a blank injection (DMSO only) after high-concentration samples. If Methylbenzene-d5 signal appears in the blank

of the working level, replace the transfer line or bake out the HS loop at 200°C for 30 minutes.

References

-

U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[5] [Link]

-

U.S. Pharmacopeia. (2023). General Chapter <467> Residual Solvents. USP-NF. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12220461, Toluene-d5.[Link]

-

Chromatography Forum. (2015). Internal Standard Calculation and RRF derivation.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methylbenzene-d5 Internal Standard Optimization

This guide serves as a specialized technical support resource for optimizing Methylbenzene-d5 (Toluene-d5) as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) workflows. It is designed for researchers conducting Volatile Organic Compound (VOC) analysis under rigorous regulatory frameworks (e.g., EPA Method 8260, USP <467>).

Quick Reference Data

-

Compound: Methylbenzene-d5 (Ring-deuterated Toluene-d5)

-

CAS No: 1603-98-1

-

Primary Quantitation Ion (m/z): 97 (Molecular Ion)

-

Secondary Qualifier Ion (m/z): 96 (Deuterated Tropylium Ion,

) -

Application: Volatile Organic Compounds (VOCs), Residual Solvents.[1]

Module 1: Method Development & Optimization

Q: How do I calculate the optimal starting concentration for Methylbenzene-d5?

A: Do not arbitrarily select a concentration. The optimal IS concentration (

The "Mid-Point" Rule:

For maximum precision,

-

Trace Analysis (e.g., EPA 8260): If your calibration range is 0.5 ppb to 200 ppb, target an IS concentration of 20–50 ppb .

-

High Concentration (e.g., USP <467>): If testing for Class 2 solvents (Toluene limit: 890 ppm), the IS should be added at a concentration that yields a signal-to-noise (S/N) ratio of >100:1 but remains below detector saturation (typically 10–50 ppm depending on split ratio).

Optimization Protocol:

-